Ethyl 2,6-bis(methylcarbamoyl)isonicotinate
Description
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate is a substituted pyridine derivative featuring two methylcarbamoyl groups at the 2- and 6-positions of the pyridine ring and an ethyl ester at the 4-position. This compound belongs to a broader class of functionalized isonicotinates, which are of interest in coordination chemistry, materials science, and medicinal chemistry due to their ability to act as ligands or intermediates in synthetic pathways.
Properties
IUPAC Name |
ethyl 2,6-bis(methylcarbamoyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(18)7-5-8(10(16)13-2)15-9(6-7)11(17)14-3/h5-6H,4H2,1-3H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMPYHWKXOGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(=O)NC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-bis(methylcarbamoyl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Isonicotinic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Step 2: The ethyl ester intermediate is then reacted with methylamine to introduce the methylcarbamoyl groups at the 2 and 6 positions of the isonicotinic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,6-bis(methylcarbamoyl)isonicotinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Aryl/Thienyl Substituents
Ethyl 2,6-diphenylisonicotinate and ethyl 2,6-di(2-thienyl)isonicotinate () serve as key structural analogues. These compounds share the same ethyl isonicotinate core but differ in their 2,6-substituents (aryl vs. thienyl groups).
Key Observations :
- Melting Points : Thienyl-substituted derivatives exhibit higher melting points (113°C) compared to phenyl analogues (98°C), likely due to enhanced intermolecular interactions (e.g., sulfur-mediated packing) .
- Reactivity : Ethyl 2,6-diarylisonicotinates undergo hydrolysis to carboxylic acids (e.g., 5a, 5b) and participate in β-oxoalkanenitrile synthesis, demonstrating versatility as intermediates .
However, experimental data on these properties remain unreported.
Coordination Chemistry and Spin Crossover Properties
Pyrazolyl-substituted analogues, such as ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) (), highlight the role of substituents in modulating spin crossover (SCO) behavior in iron(II) complexes.
Table 2: Ligand Field and SCO Behavior in Iron Complexes
| Compound | Substituents | Ligand Field Strength | SCO Properties |
|---|---|---|---|
| Fe(1bppCOOH)(3bpp-bph)2 | Pyrazolyl, biphenyl | Weak | Room-temperature SCO, 13 K hysteresis |
| Fe(1bppCOOH)(1bppCOOEt)2 | Pyrazolyl, ethyl ester | Moderate | Low-spin (LS) state at RT; photoswitchable |
| Ethyl 2,6-bis(methylcarbamoyl)isonicotinate | Methylcarbamoyl | Hypothetically weak | Unreported; potential for SCO if used in Fe(II) complexes |
Key Findings :
- Ligand Field Tuning : Pyrazolyl-substituted ligands (e.g., L1) generate weaker ligand fields compared to carboxylate derivatives, enabling SCO near room temperature .
- Photoswitchability : Heteroleptic complexes with ethyl ester groups (e.g., 1bppCOOEt) exhibit light-induced spin-state switching at low temperatures (10 K) .
Biological Activity
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of isonicotinic acid with ethyl chloroformate and methylamine. The general reaction scheme is as follows:
- Formation of Ethyl Ester : Isonicotinic acid reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an ethyl ester intermediate.
- Introduction of Methylcarbamoyl Groups : The ethyl ester intermediate is then reacted with methylamine to introduce the methylcarbamoyl groups at the 2 and 6 positions of the isonicotinic acid ring.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound appears to modulate enzyme activity and receptor interactions, which can lead to various biological effects.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that are crucial for cellular communication and function.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Case Study : In a controlled study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Mechanism : The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a key mechanism behind its anticancer effects.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory activities.
- Experimental Findings : Animal models have shown that administration of the compound leads to a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2,6-dicarbamoylisonicotinate | Similar structure with different functional groups | Moderate antimicrobial activity |
| Ethyl 2-(methylcarbamoyl)isonicotinate | Methyl group instead of two methylcarbamoyls | Lower anticancer potency |
Research Applications
The ongoing research into this compound suggests multiple applications:
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases.
- Chemical Reagent : It serves as a building block for synthesizing more complex molecules in organic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
